

Application Notes and Protocols for Polysomnography (PSG) in Tasipimidine Insomnia Trials

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Compound of Interest

Compound Name: *Tasipimidine*

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These application notes provide a comprehensive overview of the use of polysomnography (PSG) in the clinical evaluation of **tasipimidine**, a selective α 2A-adrenoceptor agonist, for the treatment of insomnia. The information is compiled from publicly available data from clinical trial registries and company announcements.

Introduction to Tasipimidine and its Mechanism of Action

Tasipimidine (also known as ODM-105) is an investigational drug that was evaluated for the treatment of insomnia disorder.[1] It acts as a highly specific agonist for the α 2A-adrenergic receptor subtype.[2] The therapeutic rationale for its use in insomnia is based on its ability to decrease arousal and induce sedation.[2] The α 2A-adrenergic receptors are predominantly located on presynaptic neurons in the brain, including the locus coeruleus, a key area for promoting wakefulness.[1] By activating these receptors, **tasipimidine** is thought to inhibit the release of norepinephrine, a neurotransmitter that plays a crucial role in maintaining arousal. This reduction in noradrenergic signaling is expected to lead to a decrease in wakefulness and an increase in sleepiness.[1]

Polysomnography as a Primary Efficacy Endpoint

In the clinical development of **tasipimidine** for insomnia, polysomnography (PSG) was utilized as the gold-standard objective measure of sleep. PSG provides a detailed and comprehensive assessment of sleep architecture and continuity by recording various physiological parameters overnight. The primary efficacy endpoints in the **tasipimidine** insomnia trials were key PSG-derived measures of sleep maintenance and sleep initiation.

Key PSG Endpoints in Tasipimidine Trials:

- **Wake After Sleep Onset (WASO):** This parameter measures the total time spent awake after the initial onset of persistent sleep. It is a critical indicator of sleep fragmentation and the ability to maintain sleep throughout the night.
- **Latency to Persistent Sleep (LPS):** This is the time elapsed from "lights out" to the first 10 consecutive minutes of sleep. It is a primary measure of sleep initiation.

Summary of Clinical Trial Findings

The Phase II clinical trial program for **tasipimidine** in insomnia, including the UNITAS study, was designed to assess the efficacy and safety of the compound. These trials were typically randomized, double-blind, and placebo-controlled, with some employing a dose-escalation design.

In September 2025, Orion Corporation announced the discontinuation of the development of **tasipimidine** for insomnia. The decision was based on the results of the Phase II UNITAS trial, which did not meet its primary endpoints. The study found no statistically significant difference between **tasipimidine** and placebo in improving WASO and LPS in patients with insomnia disorder.

Data Presentation

The following tables summarize the expected structure for presenting PSG data from a clinical trial like the UNITAS study. Due to the trial's outcome, specific quantitative data showing a therapeutic benefit for **tasipimidine** is not available.

Table 1: Primary Efficacy Endpoints (Illustrative)

Parameter	Placebo (n=X)	Tasipimidin e (Dose 1) (n=X)	Tasipimidin e (Dose 2) (n=X)	Tasipimidin e (Dose 3) (n=X)	p-value
Change from Baseline in WASO (min)	---	---	---	---	>0.05
Change from Baseline in LPS (min)	---	---	---	---	>0.05

*The UNITAS Phase II trial did not demonstrate a statistically significant difference between **tasipimidine** and placebo for the primary endpoints of WASO and LPS.

Table 2: Secondary PSG Endpoints (Illustrative)

Parameter	Placebo (n=X)	Tasipimidine (Dose 1) (n=X)	Tasipimidine (Dose 2) (n=X)	Tasipimidine (Dose 3) (n=X)
Change from Baseline in Total Sleep Time (TST) (min)	---	---	---	---
Change from Baseline in Sleep Efficiency (%)	---	---	---	---
Change from Baseline in N1 Sleep (%)	---	---	---	---
Change from Baseline in N2 Sleep (%)	---	---	---	---
Change from Baseline in N3 Sleep (SWS) (%)	---	---	---	---
Change from Baseline in REM Sleep (%)	---	---	---	---
Change from Baseline in REM Latency (min)	---	---	---	---

Experimental Protocols

The following section outlines a representative, detailed methodology for conducting polysomnography in an insomnia clinical trial, based on standard practices and information gathered from **tasipimidine** trial descriptions.

Protocol: Polysomnography in a Phase II Insomnia Clinical Trial

1. Participant Selection:

- **Inclusion Criteria:** Participants aged 18-65 years with a diagnosis of insomnia disorder according to DSM-5 criteria. Self-reported history of sleep difficulties for at least 3 nights per week for a minimum of 3 months. Specific PSG screening criteria may include a minimum LPS (e.g., ≥ 25 minutes) and a maximum TST (e.g., ≤ 6 hours).
- **Exclusion Criteria:** Presence of other sleep disorders (e.g., sleep apnea, restless legs syndrome), unstable medical or psychiatric conditions, shift work, recent travel across multiple time zones, and use of medications that could affect sleep.

2. Study Design:

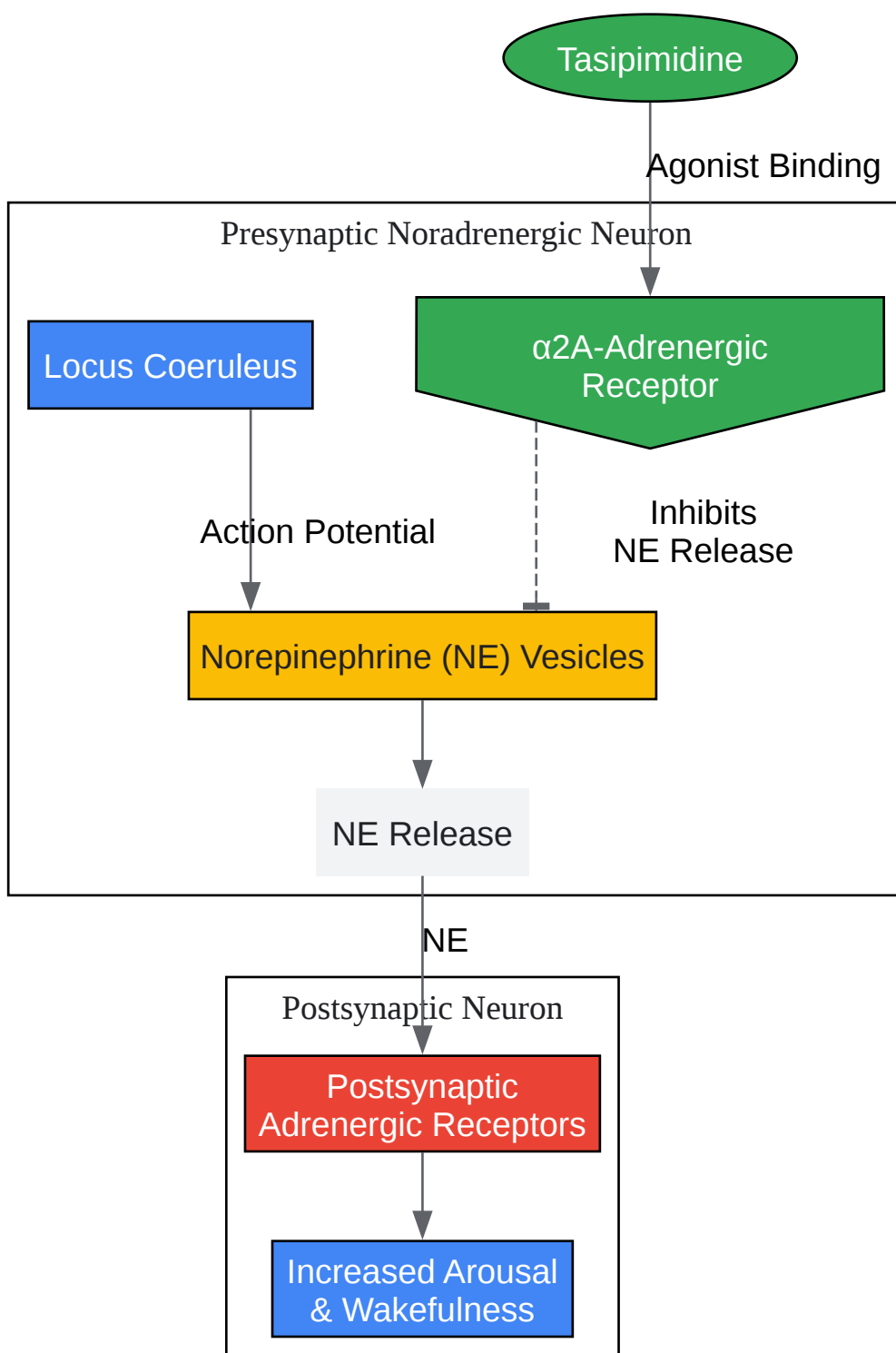
- A randomized, double-blind, placebo-controlled, parallel-group or crossover design is employed.
- Participants undergo a screening period, a baseline assessment, a treatment period, and a follow-up.
- The treatment period may involve multiple consecutive nights of PSG recordings in a sleep laboratory.

3. Polysomnography (PSG) Procedure:

- **Acclimation Night:** An initial night in the sleep laboratory to allow the participant to acclimate to the environment and equipment. Data from this night is typically not used for baseline analysis.
- **Baseline PSG:** At least two consecutive nights of PSG recording to establish baseline sleep parameters before the administration of the investigational product or placebo.
- **Treatment PSG:** PSG recordings are conducted on specified nights during the treatment period (e.g., nights 1, 2, and 3 of treatment).

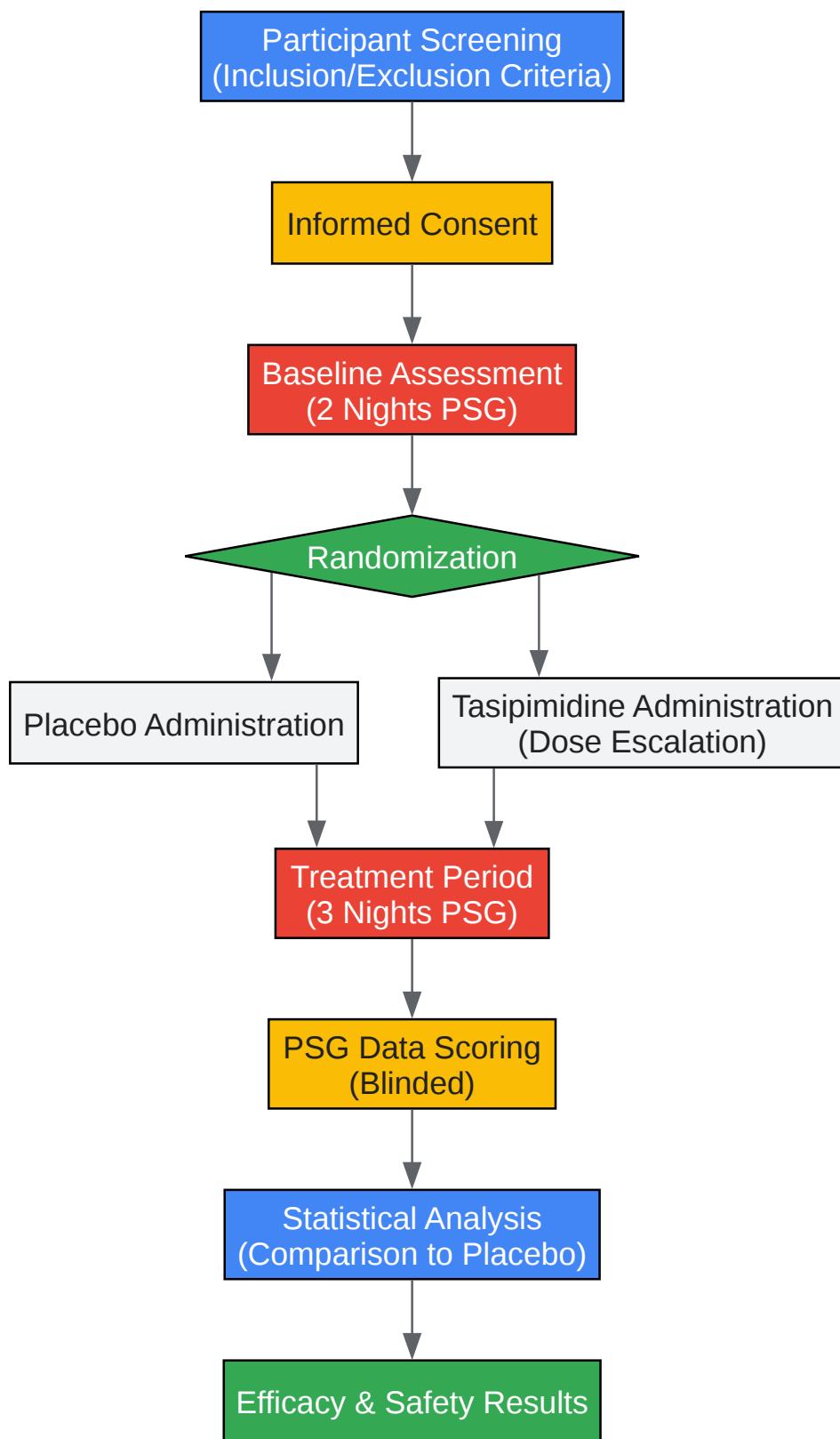
- PSG Montage: A standard PSG montage is used, including:
 - Electroencephalogram (EEG): At least 3 channels (e.g., F4-M1, C4-M1, O2-M1) to monitor brainwave activity and determine sleep stages.
 - Electrooculogram (EOG): Left and right EOG to detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
 - Electromyogram (EMG): Submental EMG to measure muscle tone, which is reduced during REM sleep.
 - Electrocardiogram (ECG): To monitor heart rate and rhythm.
 - Respiratory Monitoring: Nasal/oral airflow, thoracic and abdominal respiratory effort, and pulse oximetry to screen for sleep-disordered breathing.
 - Limb EMG: To detect periodic limb movements.
- Data Acquisition and Scoring:
 - PSG data is recorded continuously for at least 8 hours.
 - Sleep records are scored in 30-second epochs by trained and certified polysomnographic technologists who are blinded to the treatment allocation.
 - Scoring is performed according to the most recent American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events.
- Data Analysis:
 - The primary and secondary PSG parameters are calculated for each night.
 - The change from baseline in these parameters is compared between the **tasipimidine** and placebo groups using appropriate statistical methods (e.g., ANCOVA).

Visualizations



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Caption: **Tasipimidine's** Mechanism of Action.



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Caption: PSG Workflow in a **Tasipimidine** Insomnia Trial.

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References

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